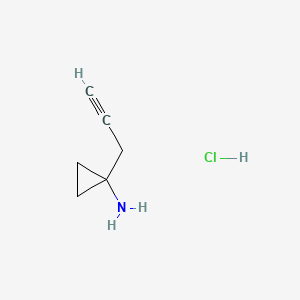
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a chemical compound with the molecular formula C7H12ClN3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrrolidinone with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized to produce the oxazole ring. The final product is obtained by treating the oxazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyrrolidine ring.
Applications De Recherche Scientifique
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride
Uniqueness
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H13ClN2O |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
3-methyl-5-pyrrolidin-2-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Clé InChI |
KFGBNCBTCIPOCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)

![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)

![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
